molecular formula C12H13FN4S B10942844 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylthiourea

1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylthiourea

Cat. No.: B10942844
M. Wt: 264.32 g/mol
InChI Key: NNPIHOHQGTWTCX-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further linked to a methylthiourea moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-fluorobenzyl bromide with hydrazine hydrate to form 2-fluorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting pyrazole derivative is then treated with methyl isothiocyanate to yield the final product, N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the pyrazole and thiourea moieties contribute to its overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-1H-pyrazole-4-carboxamide
  • N-(2-Fluorobenzyl)-1H-pyrazole-4-sulfonamide
  • N-(2-Fluorobenzyl)-1H-pyrazole-4-thioamide

Uniqueness

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-N’-methylthiourea is unique due to the presence of the methylthiourea moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

Molecular Formula

C12H13FN4S

Molecular Weight

264.32 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-methylthiourea

InChI

InChI=1S/C12H13FN4S/c1-14-12(18)16-10-6-15-17(8-10)7-9-4-2-3-5-11(9)13/h2-6,8H,7H2,1H3,(H2,14,16,18)

InChI Key

NNPIHOHQGTWTCX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F

Origin of Product

United States

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